2-Pentanone, 4-(2-mercaptophenyl)imino-
Description
The compound 2-Pentanone, 4-(2-mercaptophenyl)imino- is a ketone derivative featuring a phenylthiol (mercaptophenyl) substituent at the fourth carbon and an imine (-NH-) group. These compounds are characterized by their ketone backbone and functional group substitutions, which influence their reactivity, physical properties, and applications in organic synthesis and industrial chemistry .
Properties
Molecular Formula |
C11H13NOS |
|---|---|
Molecular Weight |
207.29g/mol |
IUPAC Name |
(E)-4-(2-sulfanylanilino)pent-3-en-2-one |
InChI |
InChI=1S/C11H13NOS/c1-8(7-9(2)13)12-10-5-3-4-6-11(10)14/h3-7,12,14H,1-2H3/b8-7+ |
InChI Key |
PEKNSXKCVZUGFE-BQYQJAHWSA-N |
SMILES |
CC(=CC(=O)C)NC1=CC=CC=C1S |
Isomeric SMILES |
C/C(=C\C(=O)C)/NC1=CC=CC=C1S |
Canonical SMILES |
CC(=CC(=O)C)NC1=CC=CC=C1S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of 2-pentanone derivatives, highlighting substituents, molecular formulas, and applications:
Notes:
- 2-Pentanone, 4-(2-mercaptophenyl)imino- is distinct due to its arylthiol (2-mercaptophenyl) and imine groups, which likely enhance its nucleophilic reactivity and metal-binding capacity compared to alkyl-substituted analogs .
Physical and Chemical Properties
- Boiling Points and Solubility: Alkyl-substituted derivatives like MIBK (4-methyl-2-pentanone) exhibit moderate boiling points (~116°C) and solubility in organic solvents, making them ideal industrial solvents . In contrast, thiolated analogs (e.g., 4-mercapto-2-pentanone) may have lower volatility due to hydrogen bonding from -SH groups .
- Reactivity: Thiol (-SH) and thioether (-S-) substituents (e.g., in 4-(methylthio)-2-pentanone) increase nucleophilicity, enabling participation in Michael additions or metal coordination .
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